molecular formula C8H9NO4 B1441579 (4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid CAS No. 90222-68-7

(4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid

Cat. No.: B1441579
CAS No.: 90222-68-7
M. Wt: 183.16 g/mol
InChI Key: JLGJWODOUODIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid is a useful research compound. Its molecular formula is C8H9NO4 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Communication in Honeybees

Research into chemical communication among honeybees highlights the significance of various compounds, including (4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid, in the social organization and behavior of these insects. This compound, part of a broader class of hydroxy and pyridine derivatives, plays a role in the complex pheromonal communication systems that regulate activities within the hive. Such studies contribute to our understanding of insect social structures and may offer insights into developing new strategies for bee colony management and conservation (Trhlin & Rajchard, 2018).

Environmental Remediation

The degradation of environmental pollutants, including various organic acids and their derivatives, through advanced oxidation processes (AOPs) is a crucial area of research. Studies focusing on compounds similar to this compound explore the kinetics, mechanisms, and by-products of AOPs. Such research aids in the development of more efficient methods for removing contaminants from water, thus addressing issues related to water scarcity and pollution (Qutob et al., 2022).

Biomass Conversion and Green Chemistry

The transformation of biomass into valuable chemicals is a significant area of green chemistry, with this compound and its derivatives serving as potential intermediates. Research in this field explores the conversion of biomass into a wide range of chemicals, including lactic acid and its derivatives. Such studies not only contribute to the development of sustainable chemical production methods but also to the broader application of biomass-derived compounds in various industries (Gao et al., 2011).

Drug Synthesis and Medical Applications

Levulinic acid, a compound related to the broader family of keto acids including this compound, has found applications in drug synthesis. Its unique functional groups allow for its use in synthesizing a variety of pharmacologically active compounds. Research in this area focuses on leveraging such biomass-derived compounds to create more efficient, cost-effective, and environmentally friendly drug synthesis processes (Zhang et al., 2021).

Properties

IUPAC Name

2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-5-2-6(10)3-7(11)9(5)4-8(12)13/h2-3,10H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGJWODOUODIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

178.7 g (1.4 mmol) of 4-hydroxy-6-methyl-2H-pyran-2-one are added, in portions at room temperature, to a solution of 106.4 g (1.4 mmol) of glycine in 1.4 l of a 1 N aqueous sodium hydroxide solution. The mixture is heated under reflux for 1 hour, the reaction medium is cooled and it is acidified with 500 ml of 3 N hydrochloric acid. The reaction medium is then concentrated to half the volume, the precipitate is filtered, it is washed with cold water and it is dried in an oven.
Quantity
178.7 g
Type
reactant
Reaction Step One
Quantity
106.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.